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Compound of Interest

Compound Name: adamantane-1-carbonitrile

Cat. No.: B145659 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for adamantane-1-carbonitrile.

Understanding the spectral characteristics of this rigid, cage-like nitrile is crucial for its

identification, purity assessment, and structural elucidation in various research and

development applications, including its use as a building block in medicinal chemistry.

Chemical Structure and Properties
Adamantane-1-carbonitrile possesses a unique tricyclic aliphatic structure with a nitrile group

attached to one of the tertiary carbon atoms. This rigid framework imparts distinct

spectroscopic signatures.

Chemical Formula: C₁₁H₁₅N

Molecular Weight: 161.24 g/mol

Melting Point: 193-196 °C

Appearance: White to off-white crystalline powder
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The following sections detail the expected NMR, IR, and MS spectral data for adamantane-1-
carbonitrile. The interpretation is based on the known spectral properties of the adamantane

core and the influence of the electron-withdrawing nitrile substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon and proton environments within

a molecule. For adamantane-1-carbonitrile, the high symmetry of the parent adamantane

cage is broken by the nitrile group, leading to a more complex but interpretable spectrum.

¹H NMR Spectroscopy

The proton NMR spectrum of adamantane-1-carbonitrile is expected to show three distinct

signals corresponding to the three types of protons in the adamantane cage. The chemical

shifts are influenced by their proximity to the electronegative nitrile group.

Table 1: Predicted ¹H NMR Spectral Data for Adamantane-1-carbonitrile

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.10 Broad Singlet 6H

Hβ (protons on the

three CH₂ groups

adjacent to the C-CN)

~1.95 Broad Singlet 6H

Hδ (protons on the

three CH₂ groups

distant from the C-CN)

~1.80 Broad Singlet 3H
Hγ (protons on the

three CH groups)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments. The

presence of the nitrile group and the quaternary carbon to which it is attached are key

diagnostic features. A 1974 study on 13C chemical shifts of monosubstituted adamantanes

provides a basis for these assignments.[1]
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Table 2: Predicted ¹³C NMR Spectral Data for Adamantane-1-carbonitrile

Chemical Shift (δ) ppm Assignment

~124 C≡N (Nitrile Carbon)

~40.5 Cα (Quaternary carbon attached to CN)

~39.0 Cβ (CH₂ carbons adjacent to the C-CN)

~35.5 Cδ (CH₂ carbons distant from the C-CN)

~27.5 Cγ (CH carbons)

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The most

prominent and diagnostic peak in the IR spectrum of adamantane-1-carbonitrile is the

stretching vibration of the nitrile group (C≡N).

Table 3: Characteristic IR Absorption Peaks for Adamantane-1-carbonitrile

Wavenumber (cm⁻¹) Intensity Assignment

~2230 Strong C≡N stretch

2930-2850 Strong C-H stretch (alkane)

1450 Medium CH₂ bend (scissoring)

1350 Medium CH bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For adamantane-1-carbonitrile, the molecular ion peak is expected at m/z 161.

The fragmentation pattern will be characteristic of the stable adamantyl cation.

Table 4: Predicted Mass Spectrometry Data for Adamantane-1-carbonitrile
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m/z Relative Intensity Assignment

161 Moderate [M]⁺ (Molecular Ion)

135 High [M - CN]⁺ (Adamantyl cation)

93 Moderate Fragment of adamantyl cation

79 Moderate Fragment of adamantyl cation

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of

adamantane-1-carbonitrile, which is a solid at room temperature.

NMR Spectroscopy (Solid-State or Solution)
Sample Preparation (Solution): Dissolve approximately 10-20 mg of adamantane-1-
carbonitrile in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR).

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. The number of

scans can be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to

obtain singlets for each unique carbon. A larger number of scans is typically required due to

the lower natural abundance of ¹³C.

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Chemical shifts are referenced to an internal standard

(e.g., TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet): Grind a small amount of adamantane-1-carbonitrile (1-2

mg) with anhydrous potassium bromide (KBr) (100-200 mg) using a mortar and pestle. Press

the mixture into a thin, transparent pellet using a hydraulic press.
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Instrumentation: A Fourier-Transform Infrared Spectrometer.

Acquisition: Record a background spectrum of the empty sample compartment. Place the

KBr pellet in the sample holder and record the sample spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve a small amount of adamantane-1-carbonitrile in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate).

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

GC Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Injector Temperature: Typically 250 °C.

Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher

temperature (e.g., 250 °C) to ensure elution of the compound.

Carrier Gas: Helium.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: Typically m/z 40-400.

Data Analysis: The resulting chromatogram will show a peak corresponding to adamantane-
1-carbonitrile, and the mass spectrum of this peak can be analyzed for its molecular ion

and fragmentation pattern.
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Visualizations
The following diagrams illustrate the key relationships and workflows in the spectral analysis of

adamantane-1-carbonitrile.

Adamantane-1-carbonitrile Structure-Spectra Relationship

Chemical Structure

Spectroscopic Techniques

Observed Data

Adamantane-1-carbonitrile
(C₁₁H₁₅N)

NMR
(¹H, ¹³C) IR MS

Chemical Shifts (δ)
Coupling Constants (J)

Vibrational Frequencies (cm⁻¹)
(e.g., C≡N, C-H)

Mass-to-Charge Ratio (m/z)
(Molecular Ion, Fragments)

Structural
Elucidation

Click to download full resolution via product page

Caption: Relationship between the structure of adamantane-1-carbonitrile and its spectral

data.
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Experimental Workflow for Spectral Analysis
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Caption: A generalized workflow for the spectroscopic analysis of adamantane-1-carbonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b145659?utm_src=pdf-custom-synthesis
https://discovery.researcher.life/article/sup-13-sup-c-chemical-shifts-of-monosubstituted-adamantanes/76dd155dfff53f5ba615972e3c85730e
https://www.benchchem.com/product/b145659#adamantane-1-carbonitrile-spectral-data-nmr-ir-ms-interpretation
https://www.benchchem.com/product/b145659#adamantane-1-carbonitrile-spectral-data-nmr-ir-ms-interpretation
https://www.benchchem.com/product/b145659#adamantane-1-carbonitrile-spectral-data-nmr-ir-ms-interpretation
https://www.benchchem.com/product/b145659#adamantane-1-carbonitrile-spectral-data-nmr-ir-ms-interpretation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b145659?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

